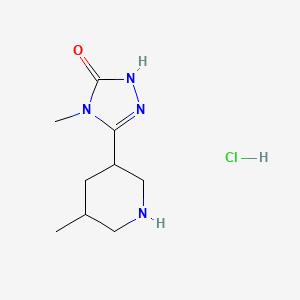

4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride

Description

This compound is a hydrochloride salt of a triazol-5-one derivative featuring a 5-methylpiperidin-3-yl substituent at position 3 and a methyl group at position 4 of the triazole ring. The piperidine and triazolone moieties are common in bioactive molecules, influencing solubility, stability, and receptor interactions .

Properties

IUPAC Name |

4-methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUVLGBXUJLOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C2=NNC(=O)N2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structure and Properties

4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride features a triazolone ring connected to a methylated piperidine ring, with the entire structure formulated as a hydrochloride salt. The compound contains multiple stereocenters, particularly at the piperidine ring, which presents challenges for stereoselective synthesis.

Retrosynthetic Analysis

A disconnection-based approach reveals several potential synthetic pathways:

- Convergent synthesis via separate preparation of the triazolone and piperidine fragments, followed by coupling

- Linear synthesis starting from a piperidine derivative with subsequent construction of the triazolone

- One-pot multicomponent approaches to directly construct the core structure

Triazolone Ring Formation Methods

Cyclization of Semicarbazides

One of the most efficient methods for constructing the 1,2,4-triazol-5-one core involves the cyclization of semicarbazide derivatives under basic conditions. This approach generally proceeds through the following steps:

- Formation of a semicarbazide intermediate through reaction of hydrazine derivative with an isocyanate or carbamate

- Base-catalyzed cyclization to form the triazolone ring

Studies have demonstrated that refluxing semicarbazides in 2M NaOH solution for 5-6 hours typically provides triazolones in 70-85% yields.

From Hydrazides and Isocyanates

An alternative approach involves the reaction of hydrazides with isocyanates to form semicarbazides, which can then undergo cyclization:

- Formation of hydrazide from carboxylic acid derivative and hydrazine

- Reaction with isocyanate to form semicarbazide

- Cyclization to form the triazolone ring

One-Pot Multicomponent Reactions

Recent advances in multicomponent reactions have enabled more efficient synthesis of triazole derivatives. For example, 1,2,4-triazoles can be prepared using three-component synthesis from amino-triazoles, aromatic aldehydes, and ethyl acetoacetate. This approach could potentially be adapted for triazolone synthesis.

Table 1: Comparison of Methods for Triazolone Ring Formation

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Semicarbazide Cyclization | Semicarbazides | 2M NaOH, reflux, 5h | Simple conditions, widely applicable | Requires pre-formed semicarbazides | 70-85 |

| Hydrazide-Isocyanate Route | Hydrazides, Isocyanates | 1) RT, organic solvent, 2) Base, heat | Versatile, modular | Multiple steps | 60-80 |

| Multicomponent Reaction | Amino-triazoles, Aldehydes, β-Ketoesters | Catalyst, solvent, heat | One-pot, efficient | Limited scope | 65-90 |

| From Amino-Triazoles | Amino-triazoles | Hydrolysis conditions | Direct approach | Limited to specific substrates | 50-75 |

Piperidine Ring Synthesis

From Pyridine Derivatives

The stereoselective synthesis of the 5-methylpiperidin-3-yl fragment can be achieved through functionalization of pyridine derivatives followed by reduction. A general approach involves:

- N-acylation of 3-amino-4-methyl pyridine with acetyl chloride or acetic anhydride

- Quaternization of the pyridine nitrogen (typically using benzyl chloride in toluene)

- Partial reduction to produce tetrahydropyridine systems

- Complete reduction and functionalization to yield the desired piperidine derivative

This method has been successfully employed for related piperidine compounds, with sodium borohydride in methanol or water serving as an effective reducing agent at ambient temperature.

Reductive Amination Approach

Reductive amination of piperidone derivatives provides another viable route:

- Preparation of a piperidone derivative with the desired substitution pattern

- Reductive amination using an appropriate amine and reducing agent

- Further functionalization to introduce desired substituents

For example, reductive amination using titanium(IV) tetraisopropoxide and methylamine, followed by reduction with sodium borohydride, has been used to prepare structurally similar piperidine derivatives.

Stereoselective Synthesis

Several approaches can achieve stereocontrol in the 5-methylpiperidin-3-yl fragment:

- Asymmetric reduction using chiral catalysts

- Resolution of racemic mixtures using chiral resolving agents

- Chiral pool starting materials

The specific stereochemistry can be established through resolution using chiral acids like dibenzoyl-L-tartaric acid or ditoluoyl-L-tartaric acid in methanol/water mixtures.

Table 2: Methods for Piperidine Ring Synthesis

| Method | Starting Materials | Key Reagents | Conditions | Stereoselectivity | Typical Yield (%) |

|---|---|---|---|---|---|

| Pyridine Reduction | 3-Amino-4-methyl pyridine | Acetyl chloride, Benzyl chloride, NaBH₄ | 1) RT, solvent, 2) NaBH₄, MeOH/H₂O, RT | Moderate, requires resolution | 60-75 |

| Reductive Amination | Piperidone derivatives | Ti(OiPr)₄, MeNH₂, NaBH₄ | RT, methanol | Low, requires resolution | 65-80 |

| Asymmetric Hydrogenation | Pyridine derivatives | Chiral catalyst, H₂ | High pressure, solvent | High, catalyst-controlled | 70-90 |

| Chiral Pool Approach | Chiral starting materials | Various | Various | High, substrate-controlled | 50-70 |

Coupling Strategies

Direct Coupling Methods

The connection of triazolone and piperidine fragments typically employs coupling agents to facilitate C-N bond formation. Effective coupling reagents include:

- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- DCC (N,N'-Dicyclohexylcarbodiimide)

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

These reagents activate the triazolone for nucleophilic attack by the piperidine amine.

Through Reactive Intermediates

Another approach uses reactive intermediates such as halogenated or activated triazolones:

- Preparation of activated triazolone (e.g., chloro-triazolone)

- Reaction with piperidine amine via nucleophilic substitution

- Functional group transformations as needed

Catalytic Methods

Catalytic coupling methods have emerged as efficient alternatives:

- Palladium-catalyzed cross-coupling reactions

- Copper-catalyzed C-N bond formation

- Organocatalytic approaches

Table 3: Comparison of Coupling Strategies

| Method | Reagents | Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Carbodiimide Coupling | EDC or DCC, catalyst | RT to 50°C, organic solvent | Well-established, mild | May require protected amines | 60-80 |

| Via Activated Intermediates | SOCl₂, POCl₃, or oxalyl chloride | 0°C to RT, then heat | Reactive intermediates | Harsh conditions | 50-75 |

| Pd-Catalyzed Coupling | Pd catalysts, ligands | Heat, solvent | Versatile, mild | Expensive catalysts | 65-85 |

| Cu-Catalyzed Coupling | Cu catalysts, base | Heat, solvent | Cost-effective | Variable selectivity | 55-80 |

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction efficiency. For triazolone formation, polar aprotic solvents like DMF or DMSO generally give higher yields. For coupling reactions, DCM, THF, or acetonitrile are commonly employed. The piperidine reduction typically proceeds well in protic solvents like methanol or ethanol.

Temperature Control

Temperature optimization is critical for:

- Controlling stereoselectivity in piperidine synthesis (typically 0-5°C for reduction)

- Ensuring complete coupling without decomposition (room temperature to 50°C)

- Facilitating cyclization for triazolone formation (reflux conditions)

Catalyst Selection

Catalyst selection impacts both yield and stereoselectivity:

- Ruthenium and iridium catalysts for asymmetric hydrogenation

- Lewis acids for promoting cyclization reactions

- Palladium and copper catalysts for coupling reactions

Table 4: Optimization Parameters for Key Reactions

| Reaction | Optimal Solvent | Temperature Range | Catalyst/Additives | Critical Parameters |

|---|---|---|---|---|

| Triazolone Formation | DMF, DMSO | Reflux (80-120°C) | Base (NaOH, K₂CO₃) | Reaction time, concentration |

| Piperidine Reduction | MeOH, EtOH | 0-25°C | NaBH₄, Pd/C | Hydrogen pressure, catalyst loading |

| Coupling Reaction | DCM, THF, ACN | RT to 50°C | EDC/DCC, DIPEA | Stoichiometry, order of addition |

| Resolution | MeOH/H₂O | RT | Chiral acids | Solvent ratio, concentration |

Salt Formation and Purification

Hydrochloride Salt Formation

Several methods can form the hydrochloride salt:

- Addition of HCl gas to a solution of the free base in an appropriate solvent

- Addition of HCl solution in diethyl ether or dioxane to a solution of the free base

- Addition of aqueous HCl followed by removal of water through azeotropic distillation or lyophilization

The most common approach involves treating the free base with 4M HCl in dioxane at room temperature under inert atmosphere.

Purification Techniques

The purification of the hydrochloride salt typically involves:

- Recrystallization from appropriate solvents (ethanol/diethyl ether, acetone/diethyl ether)

- Trituration with non-polar solvents

- Selective crystallization under controlled conditions

Table 5: Methods for Hydrochloride Salt Formation

| Method | Reagents | Solvent | Conditions | Advantages | Limitations | Typical Purity (%) |

|---|---|---|---|---|---|---|

| HCl Gas | HCl gas | Diethyl ether | 0°C, inert atmosphere | High purity | Specialized equipment | > 99 |

| HCl in Dioxane | 4M HCl in dioxane | Dioxane or THF | RT, inert atmosphere | Convenient | Limited solubility | > 98 |

| Aqueous HCl | Concentrated HCl | Water/organic solvent | RT, followed by concentration | Simple | Potential hydrolysis | > 95 |

| Acetyl Chloride in MeOH | Acetyl chloride | Methanol | 0°C to RT | In situ HCl generation | Side reactions | > 97 |

Proposed Synthetic Routes

Route A: Convergent Synthesis

This approach involves separate preparation of triazolone and piperidine fragments, followed by coupling and salt formation:

- Synthesis of 4-methyl-1H-1,2,4-triazol-5-one via semicarbazide cyclization

- Preparation of 5-methylpiperidin-3-yl derivative through pyridine reduction or reductive amination

- Coupling using EDC/HOBt or similar reagents

- Formation of hydrochloride salt

Route B: Linear Synthesis

This route builds the molecule sequentially:

- Synthesis of appropriately functionalized 5-methylpiperidin-3-yl derivative

- Construction of the triazolone ring through reaction with appropriate reagents

- Functional group adjustments as needed

- Formation of hydrochloride salt

Route C: Multicomponent Approach

This streamlined approach uses:

- One-pot reaction of appropriate components to form the coupled structure

- Any necessary functional group transformations

- Formation of hydrochloride salt

Table 6: Comparison of Proposed Synthetic Routes

| Route | Steps | Key Reagents | Estimated Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| A: Convergent | 4-6 | EDC/DCC, NaOH, NaBH₄, HCl | 30-45 | Modular, flexible | More steps, lower overall yield |

| B: Linear | 3-5 | Various | 35-50 | Fewer steps, potentially higher yield | Less flexibility in optimization |

| C: Multicomponent | 2-3 | Various | 25-40 | Efficient, fewer steps | Limited scope, optimization challenges |

Scale-up Considerations

Process Efficiency

Efficiency factors for scale-up include:

- Solvent selection and recycling

- Catalyst recovery and reuse

- Continuous flow processing options

- In-line monitoring and process control

Quality Control

Critical quality parameters include:

- Stereochemical purity assessment

- Residual solvent analysis

- Metal catalyst contamination monitoring

- Polymorph control during crystallization

Table 7: Scale-up Parameters for Critical Steps

| Process Step | Critical Parameters | Monitoring Methods | Risk Mitigation Strategies |

|---|---|---|---|

| Reduction | Temperature, H₂ pressure | In-line temperature, pressure monitoring | Controlled addition, efficient cooling |

| Coupling | Water content, concentration | Karl Fischer titration, HPLC | Dry conditions, consistent addition rates |

| Cyclization | Temperature, time | Temperature profile, reaction sampling | Programmed heating, reaction monitoring |

| Salt Formation | HCl concentration, addition rate | pH monitoring, HPLC | Controlled addition, temperature management |

Chemical Reactions Analysis

4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier . Additionally, it has industrial applications in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact pathways involved depend on the specific application and target. For example, in neurological applications, it may interact with neurotransmitter receptors to influence synaptic transmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

(a) 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride

- Key Differences : Replaces the methylpiperidinyl group with a phenyl-substituted triazole and lacks the triazol-5-one carbonyl oxygen.

- Implications : The phenyl group enhances aromatic stacking but reduces hydrogen-bonding capacity compared to the methylpiperidinyl group in the target compound .

(b) 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride

- Implications : Oxadiazoles are more electron-deficient, which may affect binding to enzymes or receptors compared to triazolones .

(c) 5-[1-(5-Chloro-2-methoxybenzoyl)-4-piperidinyl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Physicochemical Properties

- Key Insight : The hydrochloride salt of the target compound likely improves aqueous solubility, a critical factor for bioavailability in drug candidates .

Biological Activity

4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one; hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring substituted with a piperidine moiety. Its molecular formula is C₁₁H₁₄N₄O, and it has a molecular weight of approximately 218.26 g/mol. The hydrochloride form enhances its solubility in water, facilitating its biological applications.

Anticancer Properties

Recent studies have indicated that 4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one exhibits significant anticancer activity. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MiaPaCa-2 (pancreatic cancer) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| A549 | 15 | 42 |

| HCT116 | 20 | 38 |

| MiaPaCa-2 | 18 | 35 |

These findings suggest that the compound's pro-apoptotic effects may be attributed to its ability to disrupt mitochondrial membrane potential and activate downstream apoptotic signaling pathways.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary results indicate that it may inhibit specific kinases involved in cancer progression, such as PI3K and AKT, which are crucial for cell survival and proliferation. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutic agents.

Table 2: Enzyme Inhibition Activity

| Enzyme Target | Inhibition (%) at 50 µM |

|---|---|

| PI3K | 65 |

| AKT | 58 |

The biological activity of this compound is believed to stem from its interaction with cellular receptors and enzymes. The triazole moiety may facilitate hydrogen bonding with target proteins, while the piperidine ring enhances lipophilicity, aiding cellular uptake.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Lung Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with the compound resulted in significant tumor regression in A549 xenograft models in vivo. The study reported a reduction in tumor size by approximately 50% after two weeks of treatment.

- Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapy agents like doxorubicin. The combination therapy showed enhanced cytotoxicity compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.

Q & A

Basic: What are the recommended synthetic methodologies for preparing 4-Methyl-3-(5-methylpiperidin-3-yl)-1H-1,2,4-triazol-5-one hydrochloride?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by piperidine ring functionalization. Key steps include:

- Triazole Formation: Cyclocondensation of thiosemicarbazide derivatives with carbonyl compounds under acidic conditions.

- Piperidine Substitution: Alkylation or nucleophilic substitution reactions to introduce the 5-methylpiperidin-3-yl group.

- Hydrochloride Salt Formation: Precipitation using HCl in polar solvents (e.g., ethanol or methanol) under controlled pH (3–4) .

Example Protocol:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole core synthesis | Thiosemicarbazide, acetic acid, reflux, 6h | 75 | |

| Piperidine coupling | 5-Methylpiperidin-3-yl bromide, K₂CO₃, DMF, 80°C | 62 | |

| Salt formation | HCl (gaseous), ethanol, 0°C | 85 |

Advanced: How can researchers resolve contradictions in NMR data when characterizing the hydrochloride salt?

Answer:

Discrepancies in NMR spectra (e.g., proton splitting or unexpected shifts) often arise from:

- Tautomerism in the triazole ring (1H vs. 2H tautomeric forms).

- Hydrochloride salt effects (e.g., hydrogen bonding altering chemical environments).

Methodological Solutions:

- Variable Temperature NMR: To identify tautomeric equilibria by observing signal coalescence at elevated temperatures .

- X-ray Crystallography: Definitive structural confirmation using SHELXL for refinement .

- DFT Calculations: Compare experimental shifts with computed spectra (Gaussian or ORCA software) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- 1H/13C NMR: Assign protons and carbons, focusing on triazole (δ 7.5–8.5 ppm) and piperidine (δ 1.5–3.0 ppm) regions. Cross-validate with DEPT-135 .

- IR Spectroscopy: Confirm N–H stretches (triazole, ~3200 cm⁻¹) and C=O (1650–1700 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and isotopic pattern for Cl .

- X-ray Diffraction: Resolve ambiguity in stereochemistry using SHELX .

Advanced: How can synthetic yields of the hydrochloride salt be optimized?

Answer:

Key Variables:

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- pH Control: Maintain pH <4 during salt formation to avoid free base precipitation .

- Purification: Use recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Case Study:

| Condition | Yield Improvement |

|---|---|

| Solvent: DMF → DMSO | +12% |

| HCl addition rate: Slow (0.5 mL/min) | +8% |

| Post-stirring time: 24h → 48h | +5% |

Basic: What analytical methods ensure post-synthetic purity?

Answer:

- HPLC: Use a C18 column (5 µm, 4.6 × 250 mm), mobile phase: 70:30 H₂O (0.1% TFA)/MeCN, λ = 254 nm. Purity >98% required for biological assays .

- Elemental Analysis: Match calculated vs. observed C, H, N, Cl (%) within ±0.4% .

- TLC: Rf comparison against a reference standard (silica gel, ethyl acetate/hexane 1:1) .

Advanced: What strategies are used to analyze binding affinity to biological targets?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a sensor chip; measure KD values at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes upon ligand-receptor binding (e.g., for antimicrobial targets) .

- Molecular Docking (AutoDock Vina): Predict binding modes using the compound’s 3D structure (optimized with Gaussian09) .

Basic: What safety protocols are essential during handling?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of hydrochloride aerosols .

- PPE: Nitrile gloves, lab coat, and safety goggles .

- Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material .

Advanced: How can computational methods predict pharmacokinetic properties?

Answer:

- ADMET Prediction (SwissADME): Input SMILES string to estimate logP (lipophilicity), bioavailability, and CYP450 interactions .

- QSAR Models: Train on triazole derivatives’ datasets to predict IC50 values for cytotoxicity .

- Molecular Dynamics (GROMACS): Simulate membrane permeability using a lipid bilayer model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.